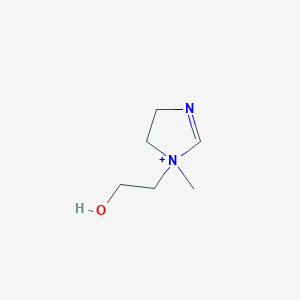![molecular formula C19H18O6 B14300719 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate CAS No. 114454-29-4](/img/structure/B14300719.png)
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate, also known as diethylene glycol dibenzoate, is a chemical compound with the molecular formula C18H18O5. It is a colorless, oily liquid with a faint odor. This compound is primarily used as a plasticizer in various industrial applications, particularly in the production of polyvinyl chloride (PVC) and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate typically involves the esterification of diethylene glycol with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, diethylene glycol and benzoic acid, are fed into a reactor where the esterification takes place. The reaction is continuously monitored, and the product is separated and purified using distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Diethylene glycol and benzoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the reagents and conditions.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. This compound does not have a specific molecular target or pathway in biological systems, as its primary function is to modify the physical properties of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dibenzoate: Another name for 3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate.
Dioctyl phthalate: A commonly used plasticizer with similar applications but different chemical structure.
Dibutyl phthalate: Another plasticizer with similar uses but different properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides excellent compatibility with various polymers and enhances their flexibility and durability. Its low volatility and good resistance to water and oil make it a preferred choice in many industrial applications .
Eigenschaften
CAS-Nummer |
114454-29-4 |
|---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
[3-(2-benzoyloxyethoxy)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C19H18O6/c20-17(11-12-24-18(21)15-7-3-1-4-8-15)23-13-14-25-19(22)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
HYRSXTWIAXXCHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCC(=O)OCCOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
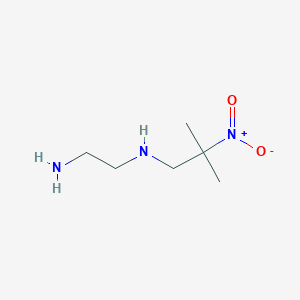
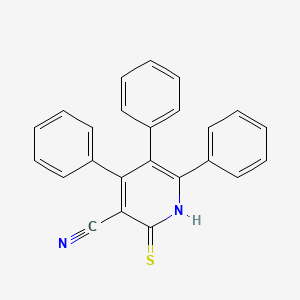

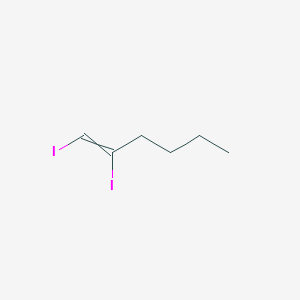
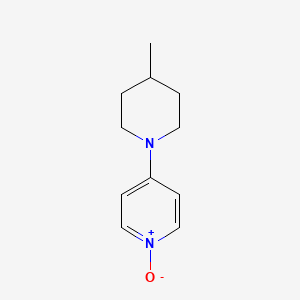
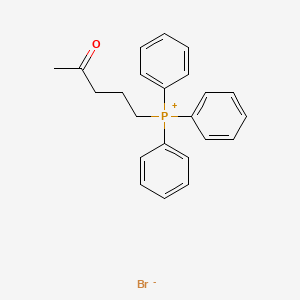
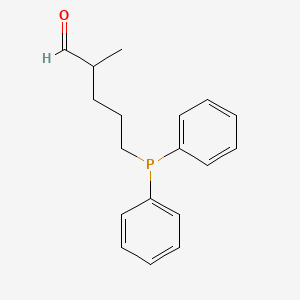

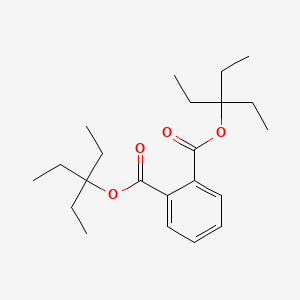
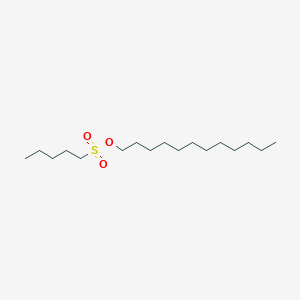
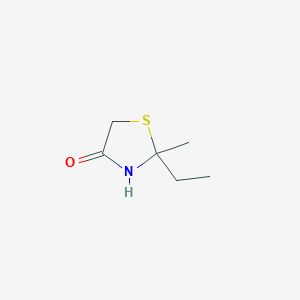
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
